molecular formula C25H25NO2S B12505394 2-(2-((4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole

2-(2-((4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole

Cat. No.: B12505394
M. Wt: 403.5 g/mol
InChI Key: ZIDRZTBFZIWXMW-UHFFFAOYSA-N
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Description

2-(2-((4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole is a complex organic compound known for its unique structural features and diverse applications in various fields of scientific research. This compound is characterized by the presence of a sulfinyl group attached to a phenyl ring, which is further connected to a dihydrooxazole ring. The tert-butyl group adds steric hindrance, making the compound interesting for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-(2-((4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the sulfinyl intermediate: The reaction begins with the sulfoxidation of 4-(tert-butyl)phenyl sulfide to form 4-(tert-butyl)phenyl sulfoxide.

    Coupling with phenylboronic acid: The sulfoxide is then coupled with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the biphenyl sulfoxide intermediate.

    Cyclization to form dihydrooxazole: The biphenyl sulfoxide intermediate undergoes cyclization with an appropriate oxazoline precursor under acidic conditions to form the final product, this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-(2-((4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, strong acids for cyclization, and oxidizing or reducing agents for functional group transformations. Major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted aromatic compounds.

Scientific Research Applications

2-(2-((4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-((4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole involves its interaction with molecular targets through its sulfinyl and oxazole groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The compound’s steric and electronic properties allow it to modulate the activity of enzymes and receptors, making it a versatile tool in biochemical studies.

Comparison with Similar Compounds

2-(2-((4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its sulfinyl group, which imparts distinct redox properties and steric effects, making it suitable for specific applications in catalysis and biochemical research.

Properties

Molecular Formula

C25H25NO2S

Molecular Weight

403.5 g/mol

IUPAC Name

2-[2-(4-tert-butylphenyl)sulfinylphenyl]-4-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C25H25NO2S/c1-25(2,3)19-13-15-20(16-14-19)29(27)23-12-8-7-11-21(23)24-26-22(17-28-24)18-9-5-4-6-10-18/h4-16,22H,17H2,1-3H3

InChI Key

ZIDRZTBFZIWXMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=NC(CO3)C4=CC=CC=C4

Origin of Product

United States

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